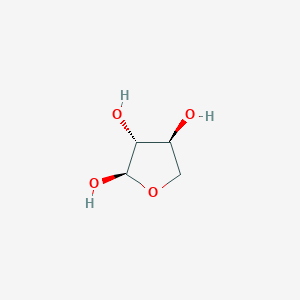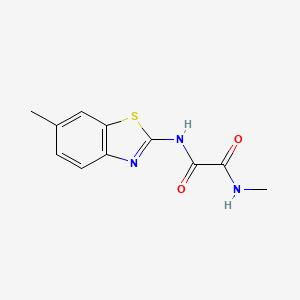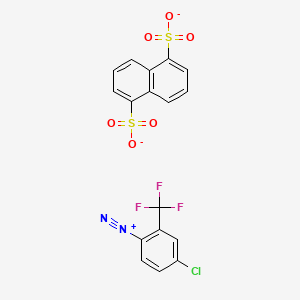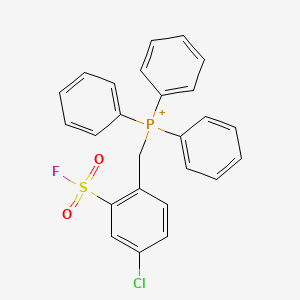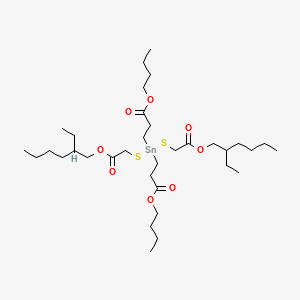
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is a complex organotin compound It is characterized by its unique structure, which includes multiple functional groups such as esters, ethers, and thioethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organotin precursors, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxidation state of the tin atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different organotin oxides, while reduction could produce simpler organotin compounds.
Scientific Research Applications
Chemistry: It can be used as a catalyst in various organic reactions, particularly those involving carbon-carbon bond formation.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Medicine: Its potential medicinal properties could be explored for therapeutic applications, although this would require extensive research and testing.
Industry: The compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate exerts its effects depends on its application. In catalysis, it may act by stabilizing transition states or intermediates, thereby lowering the activation energy of the reaction. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
Tributyltin oxide: Another organotin compound with applications in catalysis and biocidal properties.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams and elastomers.
Triphenyltin chloride: Known for its use in organic synthesis and as a biocide.
Uniqueness
2-Ethylhexyl 4,4-bis(3-butoxy-3-oxopropyl)-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions
Properties
CAS No. |
84332-98-9 |
|---|---|
Molecular Formula |
C34H64O8S2Sn |
Molecular Weight |
783.7 g/mol |
IUPAC Name |
butyl 3-[(3-butoxy-3-oxopropyl)-bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]stannyl]propanoate |
InChI |
InChI=1S/2C10H20O2S.2C7H13O2.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-5-6-9-7(8)4-2;/h2*9,13H,3-8H2,1-2H3;2*2-6H2,1H3;/q;;;;+2/p-2 |
InChI Key |
DTRWJNRIAUTQRZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






